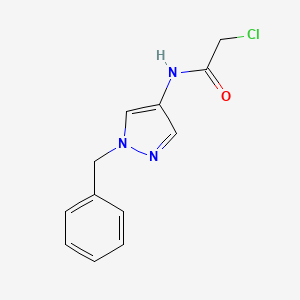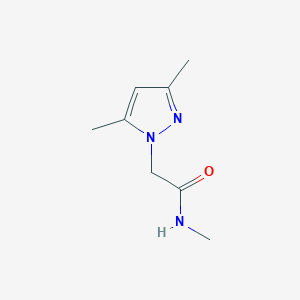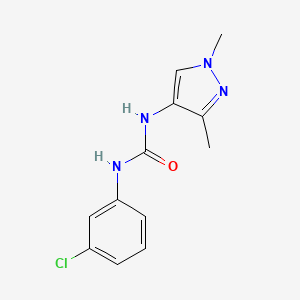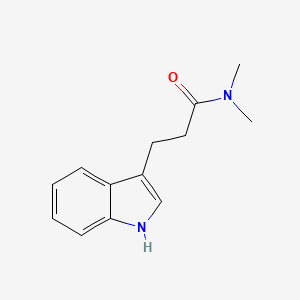
3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one, also known as BF235, is a thiazolidinone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound possesses a unique chemical structure that makes it an attractive candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of 3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, proliferation, and survival. 3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one has been shown to inhibit the activation of AKT and ERK, which are two important signaling pathways that regulate cell survival and proliferation. It also inhibits the expression of various oncogenic proteins, such as c-Myc and cyclin D1, which are involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects:
3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one inhibits the growth of cancer cells, induces apoptosis, and inhibits cell migration and invasion. It also inhibits the aggregation of beta-amyloid protein, improves insulin sensitivity, and increases glucose uptake in adipocytes. In vivo studies have shown that 3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one inhibits tumor growth and metastasis, reduces beta-amyloid deposition in the brain, and improves glucose homeostasis in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one has several advantages as a research tool, including its unique chemical structure, potent biological activity, and low toxicity. It can be easily synthesized in the laboratory using simple and cost-effective methods. However, there are also some limitations associated with 3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one, such as its poor solubility in aqueous solutions and its potential for off-target effects. These limitations can be overcome by modifying the chemical structure of 3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one or by using appropriate solvents and delivery methods.
Orientations Futures
There are several future directions for the research and development of 3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the molecular targets and signaling pathways that are involved in the biological activity of 3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one. This could lead to the identification of novel therapeutic targets and the development of more potent and selective analogs of 3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one. Finally, the therapeutic potential of 3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one could be further explored in preclinical and clinical studies to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one involves the reaction of 2-thioxo-thiazolidin-4-one with benzyl bromide and 4-fluorobenzaldehyde in the presence of potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one as the final product. The yield of 3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, 3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits anti-metastatic properties by inhibiting the migration and invasion of cancer cells. In Alzheimer's disease research, 3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one has been found to inhibit the aggregation of beta-amyloid protein, which is a hallmark of the disease. In diabetes research, 3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one has been shown to improve insulin sensitivity and glucose uptake in adipocytes.
Propriétés
IUPAC Name |
(5E)-3-benzyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNOS2/c18-14-8-6-12(7-9-14)10-15-16(20)19(17(21)22-15)11-13-4-2-1-3-5-13/h1-10H,11H2/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUILCQFINAZTE-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(C=C3)F)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-benzyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[(3-Methylphenyl)methyl]piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459211.png)



![N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide](/img/structure/B7459228.png)

![3-Cyclohexyl-1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-methylurea](/img/structure/B7459245.png)
![2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid](/img/structure/B7459247.png)
![5-[[3-Chloro-4-(difluoromethoxy)phenyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B7459266.png)


